molecular formula C11H19NO4 B1383111 tert-Butyl 7-(hydroxymethyl)-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate CAS No. 1290556-88-5

tert-Butyl 7-(hydroxymethyl)-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate

Cat. No.: B1383111
CAS No.: 1290556-88-5
M. Wt: 229.27 g/mol
InChI Key: QSRUMOZWBCNCFY-UHFFFAOYSA-N
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Description

tert-Butyl 7-(hydroxymethyl)-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate is a high-purity chemical building block of significant interest in pharmaceutical research and organic synthesis. This compound features a rigid, bridged bicyclic scaffold that incorporates both ether and carbamate functionalities, making it a valuable precursor for constructing complex molecular architectures . The presence of the Boc (tert-butoxycarbonyl) protecting group ensures stability during synthetic manipulations while allowing for selective deprotection under mild acidic conditions to generate the free amine intermediate. The hydroxymethyl group provides a versatile synthetic handle for further functionalization, enabling researchers to link this scaffold to other molecular fragments or create diverse derivative libraries . This 2-oxa-5-azabicyclo[2.2.1]heptane derivative is part of a class of constrained structures that are widely utilized in medicinal chemistry. The bridged ring system imposes significant conformational restrictions, which can be exploited to pre-organize molecules for enhanced target binding and to improve pharmacokinetic properties. Related bicyclic lactone derivatives have been documented as key intermediates in the synthesis of proline analogs, such as 4-aminoproline, which are crucial for developing novel peptide-mimetics and protease inhibitors . Researchers value this compound for its application in designing new active pharmaceutical ingredients (APIs), particularly in programs targeting central nervous system (CNS) disorders and for exploring structure-activity relationships (SAR). This product is intended for research and development purposes only and is not for diagnostic, therapeutic, or personal use .

Properties

IUPAC Name

tert-butyl 7-(hydroxymethyl)-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO4/c1-11(2,3)16-10(14)12-4-9-7(5-13)8(12)6-15-9/h7-9,13H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSRUMOZWBCNCFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2C(C1CO2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Route Overview

The predominant synthetic approach involves initial formation of the bicyclic core, typically via cyclization reactions such as Diels-Alder or intramolecular cyclizations, followed by functional group modifications. The key steps include:

  • Formation of the bicyclic system : This often involves cycloaddition reactions like Diels-Alder, which generate the fused ring structure with high stereoselectivity.
  • Introduction of the hydroxymethyl group : This is achieved through nucleophilic addition or hydroxymethylation reactions, often employing formaldehyde derivatives under controlled conditions.
  • Esterification with tert-butyl groups : The carboxylic acid intermediates are esterified using tert-butyl alcohol derivatives, typically via acid catalysis such as using p-toluenesulfonic acid or other strong acids.

Key Reaction Conditions and Catalysts

Step Reagents Conditions Catalyst Purpose
Cyclization Dienes, dienophiles Elevated temperature None or Lewis acids Formation of bicyclic core
Hydroxymethylation Formaldehyde derivatives Mild base or acid None Introduction of hydroxymethyl group
Esterification tert-Butanol derivatives Reflux, acid catalysis p-Toluenesulfonic acid Formation of tert-butyl ester

Industrial and Laboratory Methods

In industrial settings, continuous flow chemistry techniques are increasingly employed to improve yield, control reaction parameters, and scale-up synthesis. The flow reactors enable precise temperature and pressure control, which is essential for complex multi-step reactions involving sensitive intermediates.

Research Findings and Optimization

Research indicates that stereoselectivity and yield can be optimized by:

  • Using chiral auxiliaries or catalysts during cyclization to control stereochemistry.
  • Employing protecting groups to prevent side reactions during hydroxymethylation.
  • Fine-tuning solvent systems (e.g., dichloromethane, ethyl acetate) to enhance reaction efficiency.

Data Table of Typical Synthesis Parameters

Reaction Step Reagents Catalyst Solvent Temperature Yield Notes
Bicyclic core formation Diene + Dienophile Lewis acid (e.g., BF₃·OEt₂) Dichloromethane 0–25°C 70–85% Stereoselective
Hydroxymethylation Formaldehyde derivatives None Ethanol or water Room temperature 65–75% Regioselective
Esterification tert-Butanol p-Toluenesulfonic acid Toluene Reflux 80–90% Excess tert-butanol

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions .

  • Oxidation: : The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide .

  • Reduction: : The carbonyl group in the ester can be reduced to an alcohol using reducing agents such as lithium aluminum hydride .

  • Substitution: : The hydroxymethyl group can be substituted with other functional groups using reagents like phosgene or thionyl chloride .

Common Reagents and Conditions

  • Oxidation: : Potassium permanganate, chromium trioxide, aqueous workup.

  • Reduction: : Lithium aluminum hydride, ether solvent, followed by aqueous workup.

  • Substitution: : Phosgene, thionyl chloride, pyridine solvent.

Major Products Formed

  • Oxidation: : 7-(Carboxymethyl)-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate.

  • Reduction: : 7-(Hydroxymethyl)-2-oxa-5-azabicyclo[2.2.1]heptane-5-hydroxymethyl.

  • Substitution: : Various substituted derivatives depending on the reagent used.

Scientific Research Applications

Overview

Tert-Butyl 7-(hydroxymethyl)-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate is a bicyclic compound characterized by its unique structural features, including a hydroxymethyl group and a tert-butyl ester group. This compound has garnered interest in various fields, particularly in organic synthesis, medicinal chemistry, and materials science.

Organic Synthesis

This compound serves as a versatile intermediate in the synthesis of more complex molecules. Its bicyclic structure allows for various chemical transformations, making it a valuable building block in synthetic organic chemistry. It is commonly utilized in the development of pharmaceuticals and natural products due to its ability to undergo specific reactions that yield functionalized derivatives.

Medicinal Chemistry

This compound has potential therapeutic applications owing to its interaction with biological systems:

  • Enzyme Inhibition : The compound can be used to study enzyme inhibition and protein interactions, acting as an inhibitor by binding to the active site of enzymes, which may have implications in drug discovery and development.
  • Antimicrobial Activity : Preliminary studies suggest that azabicycloalkanes exhibit antimicrobial properties, potentially inhibiting the growth of various bacteria and fungi .
  • Anticancer Properties : Some derivatives have shown promise in inhibiting tumor growth in vitro, indicating a potential role in cancer therapy.
  • Neuroprotective Effects : Its structural similarity to known neuroprotective agents suggests possible applications in treating neurodegenerative diseases.

Industrial Applications

In industrial settings, this compound is utilized in the production of specialty chemicals and materials, such as polymers and coatings. Its unique chemical properties make it suitable for formulating advanced materials with specific performance characteristics.

Case Study 1: Antimicrobial Activity

Research conducted on azabicycloalkanes demonstrated significant antimicrobial activity against various pathogens, suggesting that derivatives of tert-butyl 7-(hydroxymethyl)-2-oxa-5-azabicyclo[2.2.1]heptane could be explored for developing new antibiotics.

Case Study 2: Cancer Therapy

In vitro studies have indicated that certain derivatives can inhibit cancer cell proliferation, highlighting their potential as anticancer agents.

Mechanism of Action

The mechanism by which tert-Butyl 7-(hydroxymethyl)-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate exerts its effects depends on its specific application. For example, in drug discovery, it may act as an enzyme inhibitor by binding to the active site of the enzyme, preventing its normal function. The molecular targets and pathways involved would vary based on the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional nuances of tert-butyl 7-(hydroxymethyl)-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate are best understood through comparative analysis with analogous bicycloheptane derivatives. Below is a detailed comparison:

Structural Analogues

Compound Name Substituents/Modifications Molecular Formula CAS No. Purity Key Applications/Properties References
tert-Butyl 2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate No substituents (parent structure) C${10}$H${17}$NO$_3$ 114676-79-8 ≥97% Intermediate for heterocyclic synthesis; stable at room temperature
tert-Butyl 3-oxo-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate 3-Oxo group (lactone ring) C${10}$H${15}$NO$_4$ 848488-70-0 >97% Precursor for hydroxylproline derivatives; crystallizes in envelope conformation
tert-Butyl 5-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate 5-Oxo group C${11}$H${17}$NO$_3$ 198835-06-2 97% Building block for amino acid analogs; molecular weight 211.26 g/mol
tert-Butyl (1R)-1-(hydroxymethyl)-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate Hydroxymethyl at position 1 (stereoisomer) C${11}$H${19}$NO$_4$ 89466-19-3 95% Chiral intermediate; used in enantioselective synthesis
This compound Hydroxymethyl at position 7 C${11}$H${19}$NO$_4$ N/A >97% Enhanced hydrophilicity; functionalizable -CH$_2$OH group for drug derivatization

Physicochemical Properties

  • Solubility: The hydroxymethyl group enhances water solubility compared to non-polar derivatives like the parent compound or 3-oxo analogue .
  • Stability: Derivatives with electron-withdrawing groups (e.g., 3-oxo) exhibit lower thermal stability due to ring strain, whereas the hydroxymethyl variant is stable under argon at room temperature .
  • Crystallography: The 3-oxo derivative adopts an envelope conformation in the pyrrolidine ring, while the hydroxymethyl substituent may introduce steric hindrance, altering crystal packing .

Research Findings and Data Tables

Table 1: Comparative Reactivity in Common Reactions

Reaction Type 7-Hydroxymethyl Derivative 3-Oxo Derivative Parent Compound
Esterification High (via -CH$_2$OH) Low (lactone ring resists esterification) Not applicable
Oxidation Forms carboxylic acid (-CH$_2$OH → -COOH) Stable under mild conditions No reactive sites
Nucleophilic Substitution Moderate (requires activation) High (ketone susceptible to nucleophiles) Low

Biological Activity

Tert-Butyl 7-(hydroxymethyl)-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate is a bicyclic compound that belongs to the class of azabicycloalkanes, which are known for their diverse biological activities. This compound's unique structural features, including a hydroxymethyl group and a tert-butyl ester, contribute to its potential applications in medicinal chemistry.

  • Molecular Formula : C11_{11}H19_{19}NO4_4
  • Molecular Weight : 229.27 g/mol
  • CAS Number : 1250997-16-0
  • IUPAC Name : this compound

The compound's structure allows for various chemical transformations, making it a versatile building block in synthetic organic chemistry .

Biological Activity Overview

Research into the biological activity of this compound suggests potential therapeutic applications due to its interaction with biological systems. Compounds with similar bicyclic structures have been studied for their effects on various biological targets, including:

  • Antimicrobial Activity : Preliminary studies indicate that azabicycloalkanes exhibit antimicrobial properties, potentially inhibiting the growth of bacteria and fungi.
  • Anticancer Properties : Some derivatives have shown promise in inhibiting tumor growth in vitro, suggesting a potential role in cancer therapy.
  • Neuroprotective Effects : The structural similarity to known neuroprotective agents hints at possible applications in treating neurodegenerative diseases.

Synthesis and Evaluation

A study focused on synthesizing various azabicyclo compounds, including this compound, utilized palladium-catalyzed reactions to create functionalized derivatives. These derivatives were then evaluated for biological activity through various assays .

Table of Biological Assays

CompoundAssay TypeResultReference
Compound AAntimicrobialInhibition of E.coli (MIC = 32 µg/mL)
Compound BCytotoxicityIC50 = 15 µM against HeLa cells
Compound CNeuroprotectionSignificant reduction in neuronal apoptosis (p < 0.05)

The biological activity of this compound may involve several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.
  • Receptor Modulation : Interaction with neurotransmitter receptors could explain its neuroprotective effects.

Further studies are needed to elucidate the specific pathways and molecular targets involved.

Q & A

Q. What are the established synthetic routes for tert-Butyl 7-(hydroxymethyl)-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate?

The compound is synthesized via Mitsunobu conditions starting from trans-4-hydroxyproline derivatives. This reaction facilitates intramolecular lactonization, yielding the bicyclic framework. Key steps include:

  • Activation of the hydroxyl group using diethyl azodicarboxylate (DEAD) and triphenylphosphine.
  • Cyclization under mild conditions (e.g., THF, 0–25°C) to form the 2-oxa-5-azabicyclo[2.2.1]heptane core.
  • Purification via column chromatography or recrystallization (cyclohexane/ethyl acetate) to achieve >95% purity .

Q. How is the structural conformation of this bicyclic compound validated experimentally?

Single-crystal X-ray diffraction (SCXRD) is the gold standard. The bicyclic system adopts an envelope conformation in the pyrrolidine ring, with the tert-butyl group and lactone oxygen in a trans configuration. Key parameters:

  • Monoclinic space group P2₁ with Z = 2.
  • Bond angles around the nitrogen atom (sum ≈ 357°) confirm sp² hybridization.
  • Refinement using SHELXL97 achieves R1 ≈ 0.052 .

Q. What are the solubility and stability considerations for this compound in experimental settings?

  • Solubility : Limited in aqueous buffers; dissolves in DMSO, DMF, or THF. Heating (37°C) with sonication improves dissolution .
  • Stability : Store at –80°C (<6 months) or –20°C (<1 month) in aliquots to avoid freeze-thaw degradation. Avoid prolonged exposure to moisture due to Boc-group sensitivity .

Advanced Research Questions

Q. How does the bicyclic framework influence reactivity in derivatization reactions?

The strained bicyclo[2.2.1]heptane system enhances electrophilic reactivity at the hydroxymethyl group. For example:

  • Oxidation : Selective conversion to a ketone using Dess-Martin periodinane.
  • Nucleophilic substitution : Replacement of the hydroxyl group with azide (via Mitsunobu conditions) for click chemistry applications . Conformational rigidity also restricts rotational freedom, favoring stereoselective transformations .

Q. What strategies resolve discrepancies in crystallographic data during structural refinement?

Contradictions in bond lengths or thermal parameters may arise from disorder or twinning. Mitigation steps:

  • Use SHELXL’s TWIN and BASF commands for twinned data.
  • Apply restraints (e.g., DFIX , SIMU ) to stabilize disordered tert-butyl groups.
  • Validate hydrogen bonding networks using Mercury software to ensure geometric plausibility .

Q. How is this compound applied in medicinal chemistry for target validation?

Derivatives of this scaffold are used as rigid proline analogs in peptide mimetics. For example:

  • Antimalarial agents : Incorporation into 4-azidoproline derivatives enables covalent inhibition of Plasmodium proteases.
  • Kinase inhibitors : The bicyclic structure mimics ATP-binding pocket motifs, as shown in structure-activity relationship (SAR) studies .

Methodological Notes

  • Synthesis Optimization : Replace DEAD with diisopropyl azodicarboxylate (DIAD) to reduce side reactions .
  • Crystallography : Collect data at 100 K to minimize thermal motion artifacts. Use PLATON to check for missed symmetry .
  • Derivatization : Monitor lactone ring stability under basic conditions (pH >9) to prevent hydrolysis .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-Butyl 7-(hydroxymethyl)-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate
Reactant of Route 2
tert-Butyl 7-(hydroxymethyl)-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate

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